molecular formula C8H10FNO3S B13590778 Sulfamic acid, 2-(4-fluorophenyl)ethyl ester CAS No. 497964-19-9

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester

Cat. No.: B13590778
CAS No.: 497964-19-9
M. Wt: 219.24 g/mol
InChI Key: HOPGJORGUFTJCW-UHFFFAOYSA-N
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Description

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is a chemical compound that combines the properties of sulfamic acid and a fluorinated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, 2-(4-fluorophenyl)ethyl ester typically involves the esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol. This reaction can be catalyzed by various acid catalysts, such as sulfuryl fluoride, which mediates the dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions generally include mild temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields carboxylic acids, while reduction produces alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.

Scientific Research Applications

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which sulfamic acid, 2-(4-fluorophenyl)ethyl ester exerts its effects involves its interaction with molecular targets through its ester and aromatic groups. The ester group can participate in hydrolysis reactions, releasing the active sulfamic acid moiety. The fluorinated aromatic ring can enhance binding affinity to specific proteins or enzymes, influencing biological pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science.

Properties

CAS No.

497964-19-9

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-fluorophenyl)ethyl sulfamate

InChI

InChI=1S/C8H10FNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)

InChI Key

HOPGJORGUFTJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOS(=O)(=O)N)F

Origin of Product

United States

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